Cas no 2089257-45-2 (3-(methylsulfanyl)cyclobutyl methanesulfonate)

3-(methylsulfanyl)cyclobutyl methanesulfonate 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-(methylthio)-, 1-methanesulfonate
- 3-(methylsulfanyl)cyclobutyl methanesulfonate
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- MDL: MFCD30724117
- インチ: 1S/C6H12O3S2/c1-10-6-3-5(4-6)9-11(2,7)8/h5-6H,3-4H2,1-2H3
- InChIKey: NICFXBGRTLRRFJ-UHFFFAOYSA-N
- SMILES: C1(OS(C)(=O)=O)CC(SC)C1
3-(methylsulfanyl)cyclobutyl methanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343882-1.0g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
A2B Chem LLC | AX42578-50mg |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 50mg |
$293.00 | 2024-04-20 | |
A2B Chem LLC | AX42578-5g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 5g |
$3262.00 | 2024-04-20 | |
Enamine | EN300-343882-10g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 10g |
$4545.0 | 2023-09-03 | |
Enamine | EN300-343882-1g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 1g |
$1057.0 | 2023-09-03 | |
1PlusChem | 1P01E85U-5g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 5g |
$3851.00 | 2023-12-19 | |
A2B Chem LLC | AX42578-2.5g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
Aaron | AR01E8E6-250mg |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 250mg |
$746.00 | 2025-02-10 | |
1PlusChem | 1P01E85U-1g |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 1g |
$1369.00 | 2023-12-19 | |
Aaron | AR01E8E6-500mg |
3-(methylsulfanyl)cyclobutyl methanesulfonate |
2089257-45-2 | 95% | 500mg |
$1158.00 | 2025-02-10 |
3-(methylsulfanyl)cyclobutyl methanesulfonate 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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3. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
3-(methylsulfanyl)cyclobutyl methanesulfonateに関する追加情報
Introduction to 3-(methylsulfanyl)cyclobutyl methanesulfonate (CAS No. 2089257-45-2) and Its Applications in Modern Chemical Biology
The compound 3-(methylsulfanyl)cyclobutyl methanesulfonate (CAS No. 2089257-45-2) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This organosulfur derivative, characterized by its cyclobutyl backbone and a methylsulfanyl substituent, has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery and chemical biology. The methanesulfonate functional group further enhances its utility as a synthetic intermediate, enabling diverse modifications and derivations that are critical for developing novel therapeutic agents.
At the heart of the compound's appeal lies its ability to serve as a versatile building block in medicinal chemistry. The cyclobutyl ring introduces rigidity, which can be leveraged to optimize pharmacokinetic profiles, while the methylsulfanyl group provides a site for further functionalization. This combination makes it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. Recent studies have highlighted its role in the synthesis of protease inhibitors, where the structural features of this compound contribute to improved solubility and metabolic stability.
In the realm of chemical biology, 3-(methylsulfanyl)cyclobutyl methanesulfonate has been explored for its potential as a modulator of enzyme activity. For instance, researchers have investigated its interactions with metalloproteinases, which are implicated in various pathological processes, including cancer progression and inflammation. The compound's sulfonate moiety facilitates coordination with metal ions, thereby influencing enzyme conformation and function. Preliminary findings suggest that derivatives of this compound exhibit inhibitory effects on certain metalloproteinases without significant off-target toxicity, making them promising candidates for further development.
The synthesis of 3-(methylsulfanyl)cyclobutyl methanesulfonate involves a series of well-established organic reactions, including nucleophilic substitution and sulfonation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are particularly important in pharmaceutical research, where cost-effective synthesis is crucial for moving promising candidates into clinical trials. Additionally, green chemistry principles have been integrated into the synthesis of this compound, minimizing waste and hazardous byproducts to align with sustainable practices.
One of the most compelling aspects of 3-(methylsulfanyl)cyclobutyl methanesulfonate is its adaptability in drug design. Researchers have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS), allowing rapid identification of lead structures with desired biological activity. The structural diversity introduced by varying substituents on the cyclobutyl ring and the methylsulfanyl group has led to the discovery of several novel analogs with enhanced potency and selectivity. These findings underscore the compound's significance as a scaffold for developing next-generation therapeutics.
The pharmacological profile of 3-(methylsulfanyl)cyclobutyl methanesulfonate has been further elucidated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with target proteins through multiple binding modes, increasing the likelihood of achieving sustained inhibition. Furthermore, kinetic studies have shown that it exhibits slow dissociation kinetics, which is favorable for prolonged drug action. These characteristics make it an ideal candidate for chronic disease management, where long-term efficacy is paramount.
Regulatory considerations also play a crucial role in the development and commercialization of compounds like 3-(methylsulfanyl)cyclobutyl methanesulfonate. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, preclinical toxicology studies are essential to assess potential side effects before human trials begin. The growing body of evidence supporting the safety and efficacy of this compound has strengthened its position as a viable candidate for further clinical investigation.
Future directions in the study of 3-(methylsulfanyl)cyclobutyl methanesulfonate include exploring its role in combination therapies and investigating its potential applications beyond traditional drug development. For example, researchers are examining its use as an adjuvant in vaccine formulations to enhance immune responses. The compound's ability to modulate protein-protein interactions also opens avenues for applications in regenerative medicine and tissue engineering.
In conclusion,3-(methylsulfanyl)cyclobutyl methanesulfonate (CAS No. 2089257-45-2) stands out as a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advances in synthetic chemistry and computational modeling, position it as a valuable tool for developing novel therapeutics. As research continues to uncover new applications for this compound,3-(methylsulfanyl)cyclobutyl methanesulfonate is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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